molecular formula C27H33N3O2S B2836328 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 878055-26-6

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2836328
CAS No.: 878055-26-6
M. Wt: 463.64
InChI Key: VWRFQXZCPDHEHA-UHFFFAOYSA-N
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Description

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a combination of azepane, indole, and mesitylacetamide moieties

Scientific Research Applications

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Its toxicity would depend on its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps One common route starts with the preparation of the azepane derivative, which is then coupled with an indole derivative

    Preparation of Azepane Derivative: The azepane derivative can be synthesized from hexamethyleneimine and chloroacetyl chloride.

    Coupling with Indole Derivative: The azepane derivative is then reacted with an indole derivative under specific conditions to form the intermediate compound.

    Introduction of Mesitylacetamide Group: The final step involves the reaction of the intermediate compound with mesitylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2S/c1-19-14-20(2)27(21(3)15-19)28-25(31)18-33-24-16-30(23-11-7-6-10-22(23)24)17-26(32)29-12-8-4-5-9-13-29/h6-7,10-11,14-16H,4-5,8-9,12-13,17-18H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRFQXZCPDHEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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